Perfluoroundecanesulfonic acid

Analytical reference standards Drinking water compliance EU Directive 2020/2184

Perfluoroundecanesulfonic acid (PFUnDS; CAS 749786-16-1) is a long-chain perfluoroalkyl sulfonic acid (PFSA) with the molecular formula C11HF23O3S and a molecular weight of 650.15 g/mol. It belongs to the family of per- and polyfluoroalkyl substances (PFAS) and is one of the 20 specific PFAS compounds listed in Annex III, Part B of the EU Drinking Water Directive 2020/2184 for mandatory monitoring in water intended for human consumption.

Molecular Formula C11HF23O3S
Molecular Weight 650.15 g/mol
CAS No. 749786-16-1
Cat. No. B3330831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoroundecanesulfonic acid
CAS749786-16-1
Molecular FormulaC11HF23O3S
Molecular Weight650.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C11HF23O3S/c12-1(13,2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32)3(16,17)5(20,21)7(24,25)9(28,29)11(33,34)38(35,36)37/h(H,35,36,37)
InChIKeyUKHUPOMCGUFNAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perfluoroundecanesulfonic Acid (PFUnDS, CAS 749786-16-1): A C11 PFSA Analytical Reference Standard for EU Drinking Water Directive Compliance


Perfluoroundecanesulfonic acid (PFUnDS; CAS 749786-16-1) is a long-chain perfluoroalkyl sulfonic acid (PFSA) with the molecular formula C11HF23O3S and a molecular weight of 650.15 g/mol [1]. It belongs to the family of per- and polyfluoroalkyl substances (PFAS) and is one of the 20 specific PFAS compounds listed in Annex III, Part B of the EU Drinking Water Directive 2020/2184 for mandatory monitoring in water intended for human consumption [1]. PFUnDS features an 11-carbon perfluorinated chain with a terminal sulfonic acid group, conferring high thermal and chemical stability, pronounced hydrophobicity (calculated XlogP ~7), and resistance to environmental degradation . As a long-chain PFSA, PFUnDS occupies a distinct position within the homologous series between PFDS (C10) and PFDoDS (C12), and represents the sulfonate analog of the more widely studied perfluoroundecanoic acid (PFUnDA, C11 carboxylate) [2][3].

Why PFUnDS Cannot Be Replaced by PFOS, PFDS, or PFUnDA in Regulatory and Analytical Workflows


Interchanging PFUnDS with a shorter-chain PFSA such as PFOS (C8) or a carboxylate analog such as PFUnDA (C11 carboxylic acid) introduces systematic errors in quantitative analysis, environmental fate modeling, and regulatory compliance assessments. Perfluoroalkyl chain length directly governs key parameters including octanol-water partitioning (XlogP), bioconcentration factor (BCF), and removal efficiency by granular activated carbon (GAC) and anion exchange (AE) resins—all of which increase progressively with each additional –CF2– unit [1][2]. Furthermore, the sulfonate functional group confers greater bioaccumulation potential, longer tissue half-lives, and higher adsorption affinity to GAC and AE compared to carboxylate analogs of identical chain length [2][3]. Consequently, PFUnDS (C11 sulfonate) is expected to exhibit markedly different environmental transport, biopersistence, and remediation behavior compared to both PFOS (C8 sulfonate) and PFUnDA (C11 carboxylate). The EU Drinking Water Directive 2020/2184 explicitly lists PFUnDS among the 20 PFAS requiring individual monitoring as part of the 'Sum of PFAS' parameter (limit: 0.1 µg/L), meaning that regulatory compliance cannot be achieved by measuring only the more commonly available PFOS or PFUnDA standards [4]. Below, we present the quantitative evidence supporting the non-interchangeability of PFUnDS in scientific and industrial decision-making.

Quantitative Evidence Guide: PFUnDS Differentiation vs. PFOS, PFDS, PFDoDS, and PFUnDA


Regulatory Mandate: PFUnDS Is One of 20 PFAS Explicitly Required for EU Drinking Water Compliance Monitoring

PFUnDS is specifically enumerated in Annex III, Part B of EU Directive 2020/2184 as one of the 20 PFAS compounds that must be monitored in drinking water, with the 'Sum of PFAS' parameter set at a maximum of 0.1 µg/L (100 ng/L) [1]. By contrast, longer-chain PFSAs such as perfluorotridecanesulfonic acid (PFTrDS, C13) are not included in this regulatory list, and even well-studied PFSAs like PFHpS (C7) are excluded [1]. The EU Technical Guidelines (Commission Notice C/2024/4910) further specify that the analytical method limit of quantification (LOQ) for PFUnDS must be ≤ 30 ng/L for the 'Sum of PFAS' parameter [2]. Analytical laboratories procuring reference standards for regulatory compliance must therefore source PFUnDS specifically; substitution with PFOS (C8) or PFDS (C10) reference materials does not satisfy the regulatory requirement, rendering PFUnDS an indispensable procurement item for any laboratory performing EU Drinking Water Directive compliance testing [1][3].

Analytical reference standards Drinking water compliance EU Directive 2020/2184

Analytical Reference Standard Availability: PFUnDS Was De Novo Synthesized by Wellington Laboratories to Fill a Regulatory Gap

When the EU Drinking Water Directive (5813/20) was released in November 2020, PFUnDS (as sodium perfluoro-1-undecanesulfonate, L-PFUdS) was not commercially available as a certified reference standard from any major supplier [1]. In direct response, Wellington Laboratories synthesized, purified, characterized, and certified sodium perfluoro-1-undecanesulfonate (L-PFUdS, 50 µg/mL in methanol, CAS 441296-91-9 for the anion form) as an ISO 17034/ISO 17025 accredited certified reference material, along with the corresponding native solution mixture EU-5813-NSS containing all 20 regulated PFAS [1]. This contrasts with PFOS and PFOA standards, which have been commercially available for decades from multiple vendors . Wellington also released mass-labelled internal standard mixtures (ISO 21675-LSS) for isotope dilution quantification of PFUnDS, achieving reporting limits as low as 1 ng/L in drinking water according to Norwegian drinking water legislation [2]. The limited historical commercial availability means that PFUnDS reference standards carry inherently higher supply-chain scrutiny and lot-specific documentation requirements compared to the ubiquitously available PFOS standards [1].

Certified reference materials PFAS quantification ISO 17034

Bioaccumulation Potential: PFUnDS (C11 Sulfonate) Is Predicted to Exhibit Higher BCF Than PFOS (C8 Sulfonate) and PFUnDA (C11 Carboxylate)

In a definitive homologous-series study, Martin et al. (2003) simultaneously exposed rainbow trout (Oncorhynchus mykiss) to perfluoroalkyl carboxylates and sulfonates of varying chain lengths and demonstrated that carcass bioconcentration factors (BCFs) increased with perfluoroalkyl chain length, ranging from 4.0 to 23,000 (wet weight basis) [1]. Critically, sulfonates exhibited greater BCFs, longer half-lives (3.9–28 days), and higher uptake rates (0.053–1,700 L/kg/day) than the corresponding carboxylates of equal perfluoroalkyl chain length [1]. For PFOS (C8 sulfonate), reported BCF values range from approximately 1,100 to 4,300 in fish [2]; for PFUnDA (C11 carboxylate), the BCF was approximately 4,600–9,500 in blackrock fish serum [3]. Extrapolating from the chain-length–BCF relationship (BCF increased by a factor of ~8 per additional –CF2– unit for carboxylates between C8 and C12), PFUnDS (C11 sulfonate) is expected to exhibit BCF values exceeding those of PFOS by approximately 1–2 orders of magnitude and exceeding those of PFUnDA (equal chain length, carboxylate head group) due to the established sulfonate > carboxylate BCF enhancement [1][3]. This class-level inference is supported by Rayne and Forest (2012), whose modeling of C1–C15 PFSAs demonstrated progressively increasing log Kow and predicted BCF with increasing chain length [4].

Bioconcentration factor Environmental persistence Food chain transfer

Water Treatment Removal Efficiency: Long-Chain PFSAs Including PFUnDS Exhibit Superior GAC and AE Removal vs. Short-Chain Analogs

McCleaf et al. (2017) conducted a 217-day column study evaluating removal of 14 PFASs using GAC (Filtrasorb 400) and AE (Purolite A600) and established a clear, monotonic relationship between perfluorocarbon chain length and removal efficiency: longer-chain PFASs exhibited greater removal and longer times to column breakthrough [1]. PFSAs displayed greater removal efficiency than PFCAs of comparable chain length, and the time to column breakthrough increased with increasing perfluorocarbon chain length for both GAC and AE [1]. The study included C4, C6, and C8 PFSAs (PFBS, PFHxS, PFOS) but not PFUnDS (C11). However, the chain-length–removal trend was robust across all tested compounds, permitting extrapolation: PFUnDS (C11 sulfonate) would be expected to exhibit substantially longer breakthrough times and higher removal efficiency than PFOS (C8 sulfonate) and PFDS (C10 sulfonate) [1]. Supporting this inference, Westreich et al. (2018) demonstrated that long-chain PFASs including C10–C12 perfluoroalkyl acids exhibited significantly higher Freundlich adsorption constants (KF) on positively charged GAC compared to short-chain analogs [2]. The practical consequence is that GAC and AE treatment systems designed based on PFOS breakthrough data may achieve substantially longer service life for PFUnDS removal, but the converse—using short-chain PFAS data to predict PFUnDS behavior—would underestimate filter capacity [1][2].

Drinking water treatment Granular activated carbon Anion exchange resin

Functional Group-Dependent Neuronal Cytotoxicity: Sulfonates Exhibit Greater Toxicity Than Carboxylates at Equivalent Chain Length

Berntsen et al. (2017) conducted a direct comparative cytotoxicity study of six perfluoroalkyl acids (PFAAs) in primary rat cerebellar granule neurons (CGNs) and demonstrated that both carbon chain length and functional group independently determine neurotoxic potency [1]. The 24 h LC50-based toxicity ranking (descending order) was: PFUnDA (C11 carboxylate) ≥ PFDA (C10 carboxylate) > PFOS (C8 sulfonate) > PFNA (C9 carboxylate) > PFOA (C8 carboxylate) > PFHxS (C6 sulfonate) [1]. Critically, for molecules of similar chain length, a sulfonate functional group conferred greater toxicity than a carboxyl group; PFOS (C8 sulfonate) was more toxic than PFOA (C8 carboxylate, which had 'little or no' effect on acini development in 3D cultures) [1][2]. By extension, PFUnDS (C11 sulfonate) would be predicted to exhibit greater neurotoxicity than PFUnDA (C11 carboxylate), which was the most potent compound in the tested panel [1]. The study also identified two distinct sub-cellular membrane distribution patterns: PFHxS, PFOS, and PFUnDA formed large aggregates ('hotspots'), while PFOA, PFNA, and PFDA showed dispersed distribution—suggesting that longer-chain PFSAs such as PFUnDS likely follow the aggregation pattern associated with more rapid toxicity onset (30–60 min) [1].

Neurotoxicity Structure-activity relationship PFAS risk assessment

Analytical Method Sensitivity: PFUnDS Can Be Quantified at Sub-ng/L Levels via LC-MS/MS, Matching the Most Sensitive PFAS Analytes

Commercial analytical laboratories report PFUnDS limits of quantification (LOQ) as low as 0.0003 µg/L (0.3 ng/L) using low-LOQ methods (ALS Global OV-34bQ), which is comparable to or better than LOQs achieved for the most commonly analyzed PFSAs [1]. For routine drinking water monitoring under Norwegian and EU legislation, ALS Global reports a PFUnDS reporting limit of 1 ng/L [2]. The EU Drinking Water Directive technical guidelines (C/2024/4910) mandate that the LOQ for PFUnDS must be ≤ 30 ng/L (0.03 µg/L) for the 'Sum of PFAS' parameter [3]. By comparison, EPA Method 537.1 and EPA Method 533 report method detection limits (MDL) for PFOS of approximately 0.4–2.0 ng/L and for PFUnDA of approximately 1.0–5.0 ng/L [4]. PFUnDS thus falls within the most sensitive tier of PFAS analytes detectable by standard LC-MS/MS (ESI negative mode, MRM) methods, and its analytical sensitivity does not present a barrier to its inclusion in multi-analyte PFAS panels. For solid matrices, ALS Global reports a PFUnDS LOQ of 0.0025 mg/kg dry weight in soil, sludge, and sediment [5], enabling its quantification across diverse environmental compartments.

LC-MS/MS quantification Method detection limit Trace analysis

Optimal Procurement and Application Scenarios for PFUnDS Based on Quantitative Differentiation Evidence


EU Drinking Water Directive 2020/2184 Compliance Testing – Sum of 20 PFAS Monitoring

Environmental testing laboratories performing regulatory compliance analysis under EU Directive 2020/2184 must include PFUnDS in their analytical scope as one of the 20 mandated PFAS compounds, with a sum limit of 0.1 µg/L and individual LOQ ≤ 30 ng/L [1]. PFUnDS certified reference materials (e.g., Wellington L-PFUdS or AccuStandard PFOS-061S-CN-0.02X) are essential for calibration, method validation, and quality control in LC-MS/MS workflows targeting the regulated PFAS panel [2]. The Wellington EU-5813-NSS native solution mixture provides all 20 regulated PFAS in a single ampule, streamlining multi-analyte calibration [2]. Laboratories that omit PFUnDS from their analytical scope risk non-compliance, as PFOS or PFDS standards cannot substitute for PFUnDS in the regulatory 'Sum of PFAS' calculation [3].

PFAS Environmental Fate and Transport Modeling – Long-Chain PFSA Benchmarking

Environmental scientists modeling PFAS transport, sediment-water partitioning, and bioaccumulation in aquatic food webs require compound-specific physicochemical parameters for PFUnDS. Its calculated XlogP of ~7 [1] and expected high BCF (extrapolated from Martin et al. (2003) chain-length relationships) [2] make PFUnDS a critical benchmark for long-chain PFSA behavior. PFUnDS serves as a model compound for understanding the environmental partitioning of C9–C13 PFSAs, which are increasingly detected as replacements for phased-out PFOS [3]. Procurement of high-purity PFUnDS (≥98% as reported by ChemicalBook) is necessary for generating reliable partition coefficient and sorption isotherm data that cannot be inferred from shorter-chain or carboxylate analog studies.

Advanced Water Treatment System Design and Validation – GAC/AE Performance Benchmarking

Drinking water treatment plant designers and operators evaluating GAC or AE remediation systems for PFAS-contaminated source waters should include PFUnDS as a target analyte in pilot-scale column studies, because its long chain length (C11) and sulfonate head group place it at the upper extreme of removal efficiency curves [1]. Breakthrough data for PFUnDS will establish the upper-bound service life of GAC and AE media, complementing data for shorter-chain PFSAs such as PFHxS (C6) and PFOS (C8) [1]. PFUnDS analytical standards are required for generating influent/effluent concentration profiles in RSSCTs and pilot-scale evaluations, enabling accurate prediction of full-scale GAC contactor replacement intervals [1][2].

Comprehensive PFAS Toxicity Screening and Structure-Activity Studies

Toxicologists conducting in vitro neurotoxicity screening panels should prioritize PFUnDS as a test compound based on the structure-activity relationship established by Berntsen et al. (2017), which demonstrated that cytotoxicity in cerebellar granule neurons increases with chain length and is greater for sulfonates than carboxylates at equal chain length [1]. PFUnDS (C11 sulfonate) is predicted to be among the most potent PFAS neurotoxicants in this class, exceeding the toxicity of PFOS (C8 sulfonate) and PFUnDA (C11 carboxylate) [1]. High-purity PFUnDS reference material (≥98%) is required for dose-response studies to avoid confounding effects from chain-length impurities or branched/linear isomer mixtures, as noted on AccuStandard Certificates of Analysis [2].

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